(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol

Asymmetric synthesis Chiral resolution Enzymatic deracemization

This (1R)-configured bromoindanol (CAS 83808-07-5) delivers critical stereochemical control for asymmetric synthesis. Unlike the racemate, its defined (R)-configuration at C1 ensures consistent biological target engagement (e.g., ALDH2 inhibition) and reliable downstream cross-coupling via the 4-bromine handle. Insist on batch-specific chiral HPLC purity to avoid the indeterminate outcomes of mixed enantiomers.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 83808-07-5
Cat. No. B2521984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol
CAS83808-07-5
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC=C2Br
InChIInChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1
InChIKeyRNXQQZNOSYBFTN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 83808-07-5) — Chiral Indanol Core for Asymmetric Synthesis and Fragment-Based Drug Design


(1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 83808-07-5) is a chiral brominated indanol derivative with molecular formula C9H9BrO and molecular weight 213.07 g/mol . It features a rigid indane scaffold bearing a bromine atom at the 4-position and a stereogenic center at C1, rendering it a valuable building block in asymmetric synthesis and medicinal chemistry [1]. The compound is typically synthesized via asymmetric reduction of 4-bromo-2,3-dihydro-1H-inden-1-one and is commercially available in high enantiomeric purity (>98%) . Its well-defined stereochemistry and functional handle (bromine for cross-coupling, hydroxyl for derivatization) make it a versatile intermediate for constructing complex bioactive molecules [2].

Why Generic Substitution of (1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol is Scientifically Unreliable


The stereochemistry of 4-bromo-2,3-dihydro-1H-inden-1-ol is critical for its biological activity and synthetic utility; substituting the (1R)-enantiomer with its racemate (CAS 16657-10-6) or (S)-enantiomer (CAS 83808-19-9) introduces undefined stereochemical outcomes that can drastically alter target engagement, metabolic stability, and downstream derivatization efficiency [1]. Enzymatic resolution studies demonstrate that Burkholderia cepacia lipase exhibits strong enantiopreference, selectively acylating only the (R)-enantiomer, underscoring the distinct behavior of each stereoisomer [2]. Furthermore, the bromine at the 4-position is non-interchangeable with other halogens or substituents in certain pharmacophore contexts, as evidenced by structure-activity relationship (SAR) studies showing divergent inhibitory activities against enzymes like ALDH2 [3]. Procurement of the precise (1R)-configured compound is therefore mandatory for ensuring reproducibility in chiral synthesis and biological assays .

Quantitative Differentiation of (1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol vs. Analogs — Evidence-Based Selection Guide


Enantiomeric Purity and Absolute Configuration: (1R)- vs. (1S)- and Racemate

The (1R)-enantiomer of 4-bromo-2,3-dihydro-1H-inden-1-ol exhibits a specific rotation [α]D20 of -18.9, distinguishing it from the (1S)-enantiomer ([α]D20 +19.0) and the racemate ([α]D20 ≈ 0) [1]. Enzymatic kinetic resolution with Burkholderia cepacia lipase yields the (R)-enantiomer with high enantiomeric excess (ee) typically in the range of 96–99% [2]. Absolute configuration was unambiguously assigned via convergent chiral HPLC and enzymatic analysis [1].

Asymmetric synthesis Chiral resolution Enzymatic deracemization

ALDH2 Enzyme Inhibition: 4-Bromo Indanol vs. Other Halogen Analogs

The racemic 4-bromo-2,3-dihydro-1H-inden-1-ol (CAS 16657-10-6) inhibits human ALDH2 with a Ki of 2.40 µM and an IC50 of 4.60 µM [1]. In contrast, structurally related compounds lacking the bromine substituent or bearing alternative halogens exhibit significantly different activity profiles (e.g., 5-fluoro analog IC50 >100 µM) [2]. Although data for the isolated (1R)-enantiomer is not publicly available, the racemic mixture's activity establishes the bromoindanol scaffold as a validated ALDH2 inhibitor chemotype [3].

Enzyme inhibition ALDH2 Metabolic diseases

Antiproliferative Activity: 4-Bromo Indanol vs. Racemic Mixtures and Other Scaffolds

In a cell proliferation assay, 4-bromo-2,3-dihydro-1H-inden-1-ol (racemate, compound 9) exhibited an IC50 of 763.6 nM (95% CI: 665.4–892.4 nM) [1]. This activity is distinct from that of other indane derivatives in the same study, such as compound 4 (IC50 = 26.88 nM) and the racemic compound 11 [1]. The data indicate that the 4-bromoindanol core contributes to moderate antiproliferative effects, providing a starting point for optimization [2].

Cancer cell proliferation Anticancer agents SAR

Chiral HPLC Retention Time: (1R)- vs. (1S)-Enantiomer

Under standardized chiral HPLC conditions (Chiralcel OJ-H column, hexane-i-Pr2O 97:3), the (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol elutes at 9.24 minutes, whereas the (1S)-enantiomer elutes at 10.58 minutes [1]. This retention time difference allows for baseline separation (resolution >1.5) and unambiguous identification of each enantiomer [2].

Chiral analysis Quality control Enantiomeric purity

Optimal Application Scenarios for (1R)-4-Bromo-2,3-dihydro-1H-inden-1-ol Based on Verified Differentiation


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Leverage the defined (1R)-stereochemistry and high enantiomeric purity (96–99% ee achievable via enzymatic resolution [1]) to construct stereochemically complex drug candidates such as indinavir analogs or ladostigil derivatives [2]. The chiral indanol core serves as a rigid scaffold for introducing additional functional groups while maintaining stereochemical integrity .

Fragment-Based Drug Discovery Targeting ALDH2

Utilize the validated ALDH2 inhibitory activity (Ki = 2.40 µM, IC50 = 4.60 µM for the racemate [1]) as a starting point for fragment growing or linking strategies [2]. The bromine atom provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to elaborate the core while preserving the indanol pharmacophore .

Chiral Chromatography Method Development and Quality Control

Employ the established chiral HPLC method (Chiralcel OJ-H column, retention time 9.24 minutes for (1R)-enantiomer [1]) for analytical method validation, batch release testing, or enantiomeric purity determination in both academic and industrial settings [2]. The well-resolved separation from the (1S)-enantiomer (ΔtR = 1.34 min) ensures reliable quantification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.